molecular formula C13H10N4O2S B6423017 phenyl(7H-purin-6-ylsulfanyl)acetic acid CAS No. 929345-50-6

phenyl(7H-purin-6-ylsulfanyl)acetic acid

Cat. No.: B6423017
CAS No.: 929345-50-6
M. Wt: 286.31 g/mol
InChI Key: OHLIVDQIGLUMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is significant in synthetic organic chemistry and is used in various applications, including the synthesis of nucleosides, nucleotides, and other pharmaceuticals. It is structurally related to phenylacetic acid, which is used to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle.

Preparation Methods

This process involves the addition of thioacetal to inosine, followed by the cyclization of the resulting thioacetal to form the compound. The thioacetalization reaction can be catalyzed by various reagents, including Lewis acids, base-catalyzed hydration, and hydrolysis. Typically, this reaction is carried out in an aqueous solution at room temperature.

Chemical Reactions Analysis

Phenyl(7H-purin-6-ylsulfanyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Phenyl(7H-purin-6-ylsulfanyl)acetic acid is widely used in scientific research, particularly in biochemistry and physiology. It has been used to investigate the biochemical and physiological effects of purines and other compounds, as well as to study the structure and function of enzymes and proteins. Additionally, it has been used to study the effects of nucleoside analogs on gene expression and to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of phenyl(7H-purin-6-ylsulfanyl)acetic acid involves its structural similarity to phenylacetic acid, which is a catabolite of phenylalanine. Phenylacetic acid is an active auxin, a type of plant hormone predominantly found in fruits. The compound exerts its effects by interacting with specific molecular targets and pathways, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Phenyl(7H-purin-6-ylsulfanyl)acetic acid can be compared to other similar compounds, such as:

    Phenylacetic acid: Used as an adjunct to treat acute hyperammonemia and associated encephalopathy.

    Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties

This compound is unique due to its specific structure and the range of applications in scientific research, particularly in studying the effects of purines and nucleoside analogs.

Properties

IUPAC Name

2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(19)10(8-4-2-1-3-5-8)20-12-9-11(15-6-14-9)16-7-17-12/h1-7,10H,(H,18,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLIVDQIGLUMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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